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Application Notes and Protocols for 8-NH2-ATP in Purinergic Signaling Research

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Compound of Interest		
Compound Name:	8-NH2-ATP	
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Introduction

Purinergic signaling is a fundamental mode of extracellular communication mediated by nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[1][2] This system involves the activation of specific purinergic receptors, broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP, ADP, and other nucleotides).[1][3] P2 receptors are further divided into P2X ligand-gated ion channels and P2Y G protein-coupled receptors, both of which are crucial in a vast array of physiological processes, including neurotransmission, inflammation, and vascular function.[4][5][6]

To dissect these complex signaling pathways, researchers rely on molecular tools such as ATP analogs. 8-Aminoadenosine-5'-triphosphate (**8-NH2-ATP**) is an analog of ATP modified at the 8th position of the adenine ring. While often described as an inactive form of ATP, its utility in research stems from its role as a potential metabolic product and its use as a comparative tool against other active analogs.[7][8] The extensive cellular accumulation of **8-NH2-ATP** has been shown to inhibit RNA and DNA synthesis.[7] This document provides detailed application notes and protocols for utilizing **8-NH2-ATP** and related 8-substituted analogs in the study of purinergic signaling.

Application Notes Characterizing Purinergic Receptor Specificity



8-NH2-ATP can serve as a crucial negative control in experiments designed to characterize the agonist/antagonist profile of P2 receptors. Given its general inactivity at P2X and P2Y receptors, it can be used to confirm that observed cellular responses (e.g., calcium influx, membrane depolarization) to other compounds are specific to receptor activation and not due to non-specific nucleotide effects or metabolic consequences.

Investigating Nucleotide Metabolism and Transport

The precursor to **8-NH2-ATP**, 8-amino-adenosine (8-NH2-Ado), can be transported into cells and subsequently phosphorylated to form **8-NH2-ATP**.[7] Studying this conversion and the resulting intracellular accumulation of **8-NH2-ATP** provides a model for understanding nucleoside transport and intracellular kinase activity. Its inhibitory effects on nucleic acid synthesis can be leveraged to study the downstream consequences of disrupting normal nucleotide pools.[7]

Photoaffinity Labeling with 8-Substituted Analogs

While **8-NH2-ATP** itself is not photoreactive, the closely related analog, 8-azido-ATP (8-N3-ATP), is a powerful tool for photoaffinity labeling.[9][10][11] This technique is used to identify and characterize ATP-binding proteins, including purinergic receptors and ATP-dependent enzymes.[12][13][14] Upon UV irradiation, the azido group forms a highly reactive nitrene that covalently crosslinks to nearby amino acid residues within the ATP-binding pocket.[14][15] This allows for the irreversible "capture" of the protein-ligand interaction, enabling subsequent identification and analysis. **8-NH2-ATP** can be used in these experiments as a non-photoreactive competitor to demonstrate the specificity of 8-N3-ATP labeling.

Probing Kinase and ATPase Activity

ATP-dependent enzymes, such as kinases and ATPases, are central to cellular signaling. ATP analogs are essential for studying their function.[16][17] 8-NH2-ATP can be tested as a potential substrate or inhibitor of these enzymes. By comparing its effects to those of ATP, researchers can gain insights into the structural requirements of the enzyme's active site. For example, a lack of hydrolysis or substrate phosphorylation when using 8-NH2-ATP would indicate that the 8-position modification is critical for enzyme recognition or catalysis.

Quantitative Data



The study of purinergic signaling often involves quantifying the potency and efficacy of various ligands. While specific binding affinity and EC50 data for **8-NH2-ATP** at purinergic receptors are not widely reported, reflecting its characterization as largely inactive, the following table provides reference values for the natural agonist ATP and the potent synthetic agonist BzATP for context.

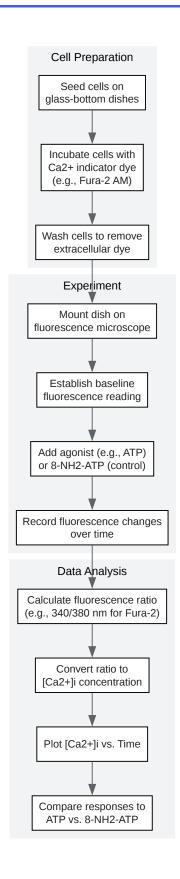
Ligand	Receptor Subtype	Parameter	Value	Cell/System
ATP	P2X1	EC50	1–10 μΜ	Various
ATP	P2X2	EC50	59 μΜ	Rat Pelvic Ganglion Neurons[18]
ATP	P2X3	EC50	1–10 μΜ	Various
ATP	P2X4	EC50	1–10 μΜ	Various
ATP	P2X7	EC50	2–4 mM	Various[19]
BzATP	P2X7	EC50	3.6 μΜ	Rat P2X7R[20]
8-NH2-ATP	P2 Receptors	-	Generally considered inactive	-

Table 1: Comparative agonist potencies at selected P2X receptors. Values can vary depending on the expression system and experimental conditions.

Experimental Protocols & Visualizations Protocol 1: Intracellular Calcium Imaging to Assess P2Y Receptor Activation

This protocol describes a method to measure changes in intracellular calcium ([Ca2+]i) in response to purinergic receptor agonists, using **8-NH2-ATP** as a negative control. P2Y receptors are Gq-coupled and their activation leads to the release of Ca2+ from intracellular stores.[21]





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Caption: Workflow for a fluorescent calcium imaging experiment.



Methodology:

Cell Culture: Plate cells (e.g., astrocytes, HEK293 cells expressing a specific P2Y receptor)
 onto 35-mm glass-bottom dishes and grow to 70-90% confluency.

Dye Loading:

- Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution HBSS) containing 2-5 μM
 of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and Pluronic F-127 (0.02%) to aid
 dye solubility.
- Aspirate the culture medium, wash cells once with loading buffer, and then incubate cells in the dye solution for 30-60 minutes at 37°C.
- Washing: Aspirate the dye solution and wash the cells three times with fresh, warm HBSS to remove any extracellular dye. Add 2 mL of HBSS to the dish for imaging.

• Imaging:

- Place the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence detector (for Fluo-4).
- Acquire baseline fluorescence images for 1-2 minutes to ensure a stable signal.
- Add the test compound (e.g., 100 μM ATP as a positive control, or 100 μM 8-NH2-ATP as a negative control) and record the fluorescence signal continuously for 5-10 minutes.

Data Analysis:

- For Fura-2, calculate the ratio of fluorescence emission at 510 nm when excited at 340 nm versus 380 nm.
- The change in this ratio over time reflects the change in intracellular Ca2+ concentration.
- Compare the peak response elicited by ATP to the lack of response from 8-NH2-ATP to confirm receptor-specific signaling.

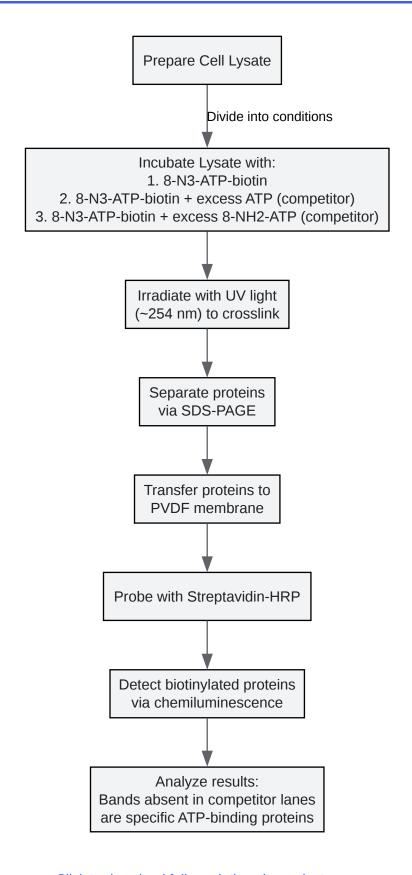




Protocol 2: Photoaffinity Labeling of ATP-Binding Proteins using 8-Azido-ATP

This protocol outlines a general workflow for identifying ATP-binding proteins from a cell lysate using 8-N3-ATP, a photoreactive analog. **8-NH2-ATP** can be used as a non-photoreactive competitor to validate the specificity of the labeling.





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Caption: Workflow for photoaffinity labeling of ATP-binding proteins.



Methodology:

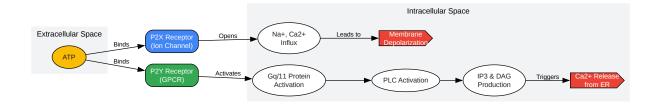
- Protein Preparation: Prepare a cell lysate or use a purified protein of interest in a suitable buffer (e.g., Tris-HCl, pH 7.5). Determine the total protein concentration using a standard assay (e.g., Bradford).
- Binding Reaction:
 - Set up multiple reaction tubes on ice. For a typical 50 μL reaction:
 - Tube 1 (Labeling): Add 50-100 µg of protein lysate and 8-N3-ATP (often biotinylated for detection) to a final concentration of 10-50 μM.
 - Tube 2 (Competition Control): Pre-incubate the lysate with a 100-fold molar excess of unlabeled ATP or **8-NH2-ATP** for 15 minutes before adding the 8-N3-ATP probe.
 - Incubate all tubes for 5-10 minutes on ice in the dark to allow for binding.
- UV Crosslinking:
 - Place the open tubes on ice directly under a UV lamp (e.g., 254 nm).
 - Irradiate for 5-15 minutes. The optimal time should be determined empirically.
- Detection of Labeled Proteins:
 - Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
 - Separate the proteins on a polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane (Western Blotting).
 - Block the membrane (e.g., with 5% BSA in TBST) and then probe with streptavidin conjugated to horseradish peroxidase (HRP) to detect the biotinylated proteins.
 - Wash the membrane and add an HRP substrate (e.g., ECL) to generate a chemiluminescent signal.



 Analysis: Image the blot. Proteins that are labeled in Tube 1 but show significantly reduced labeling in Tube 2 are considered specific ATP-binding proteins.

Purinergic Signaling Pathway Overview

Extracellular ATP can bind to two distinct families of P2 receptors expressed on the cell surface, initiating downstream signaling cascades.



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Caption: Overview of P2X and P2Y purinergic signaling pathways.

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Methodological & Application





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